molecular formula C20H22N2O6 B14775097 Phthalimidinoglutarimide-propargyl-PEG2-OH

Phthalimidinoglutarimide-propargyl-PEG2-OH

Cat. No.: B14775097
M. Wt: 386.4 g/mol
InChI Key: ZQMIIBPURNMDFV-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-propargyl-PEG2-OH is a compound that combines several functional groups, including a phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG) moiety. This compound is often used in the synthesis of various bioactive molecules and has applications in medicinal chemistry, particularly in the development of PROTACs (proteolysis-targeting chimeras).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-PEG2-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a propargyl group and further conjugated with PEG2-OH. The key steps include:

    Formation of Phthalimide and Glutarimide Intermediates: These intermediates are synthesized through standard organic reactions, such as condensation and cyclization.

    Propargylation: The intermediates are then reacted with propargyl bromide in the presence of a base to introduce the propargyl group.

    PEGylation: Finally, the propargylated intermediates are conjugated with PEG2-OH using click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-PEG2-OH undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups, such as the propargyl group, to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.

    Click Chemistry: The alkyne group in the compound makes it suitable for click chemistry reactions, especially CuAAC.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while click chemistry reactions can produce triazole-linked conjugates.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-PEG2-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of PROTACs.

    Biology: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various studies.

    Medicine: In medicinal chemistry, it is employed in the design of drug candidates, especially those targeting specific proteins for degradation.

    Industry: The compound is used in the production of advanced materials and as a linker in the synthesis of multifunctional polymers.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG2-OH involves its role as a linker in PROTACs. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The compound facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein. This process involves molecular interactions with the target protein and the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-PEG2-OH can be compared with other similar compounds, such as:

    Phthalimidinoglutarimide-propargyl-PEG1-OH: This compound has a shorter PEG chain, which may affect its solubility and reactivity.

    Phthalimidinoglutarimide-propargyl-PEG3-OH: This compound has a longer PEG chain, potentially offering better solubility and flexibility.

    Phthalimidinoglutarimide-propargyl-PEG2-acid: This variant contains a carboxylic acid group instead of a hydroxyl group, which can influence its reactivity and applications.

This compound is unique due to its specific combination of functional groups, making it highly versatile for various applications in research and industry.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

3-[7-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H22N2O6/c23-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-22(20(15)26)17-6-7-18(24)21-19(17)25/h1,3,5,17,23H,6-13H2,(H,21,24,25)

InChI Key

ZQMIIBPURNMDFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCO

Origin of Product

United States

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